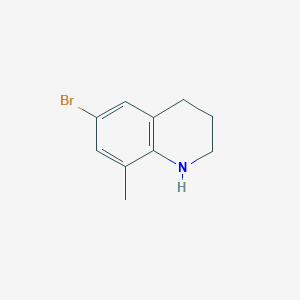
6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline” is a chemical compound with the molecular formula C9H10BrN . It has a molecular weight of 212.09 .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrN/c10-8-3-4-9-7 (6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 . This indicates that the compound has a bromine atom at the 6th position and a methyl group at the 8th position of the tetrahydroquinoline ring.Physical And Chemical Properties Analysis
The compound is a white to yellow to brown or gray solid or liquid . and should be stored in a refrigerator . The compound’s CAS Number is 22190-35-8 .Scientific Research Applications
Comprehensive Analysis of 6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline Applications
The compound 6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline has various applications in scientific research. Below is a detailed analysis of its unique applications across different fields:
Supramolecular Chemistry: In supramolecular chemistry, this compound can be utilized to construct supramolecular assemblies through halogen bonding. The σ-hole phenomenon associated with halogen atoms like bromine allows for directional and tunable interactions, which are valuable in crystal engineering and the prediction of crystal structures .
Catalysis: The halogen bond interactions of 6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline can be exploited in catalysis to influence reaction pathways and rates. This can lead to the development of new catalytic systems with enhanced efficiency and selectivity .
Liquid Crystals: In the field of liquid crystals, the compound’s ability to form precise molecular assemblies can be used to create materials with specific optical properties. These materials have potential applications in displays and advanced optical devices .
Drug Delivery Systems: The compound can be incorporated into drug delivery systems to modulate the release of therapeutic agents. Its structural properties can be harnessed to interact with biological membranes or to form part of the carrier matrix .
Protein-Ligand Complexes: 6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline can be used to study protein-ligand interactions, particularly in the context of drug discovery. Its halogen bond can form stable complexes with proteins, aiding in the understanding of binding dynamics .
Pharmaceutical Science: In pharmaceutical science, the compound’s structural features can be used to design novel drugs with improved efficacy and reduced side effects. Its halogen bonding capability can be a key factor in drug-receptor interactions .
Functional Materials: The compound’s unique bonding properties make it suitable for the development of functional materials. These materials can have applications in electronics, sensing, and environmental remediation .
Molecular Dynamics: 6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline can influence the dynamics of molecular systems. Its interaction with other molecules can affect the rate of reactions and the stability of molecular assemblies, which is crucial in understanding chemical kinetics .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Tetrahydroquinolines, a class of compounds to which this molecule belongs, have been associated with various biological activities against infective pathogens and neurodegenerative disorders .
Mode of Action
Related tetrahydroquinolines have been shown to inhibit the formation of cdk5/p25, a complex that leads to hyperphosphorylation of tau, a protein implicated in neurodegenerative diseases .
Biochemical Pathways
Related tetrahydroquinolines have been shown to interfere with the cdk5/p25 pathway, which is involved in tau hyperphosphorylation .
Pharmacokinetics
Pharmacokinetic behavior of related tetrahydroquinolines has been investigated in animal models .
Result of Action
Related tetrahydroquinolines have been shown to inhibit the formation of cdk5/p25, leading to a decrease in tau hyperphosphorylation, which could potentially alleviate symptoms of neurodegenerative diseases .
properties
IUPAC Name |
6-bromo-8-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h5-6,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPGOKGCHKDWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4,5-dimethyl-2-[[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B2893513.png)
![4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2893515.png)
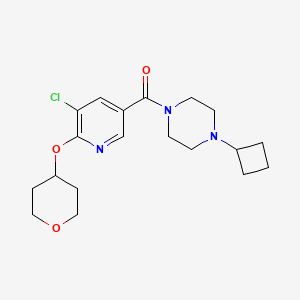

![N-(3-isopropoxypropyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2893519.png)
![2-Ethyl-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893520.png)
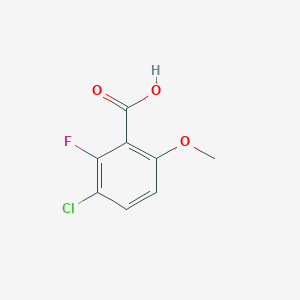
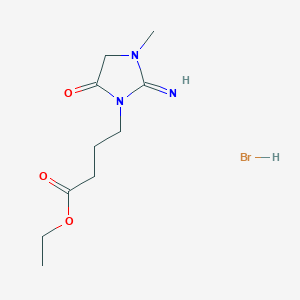
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2893526.png)
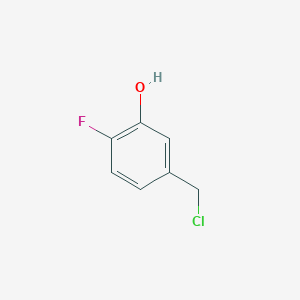
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2893530.png)
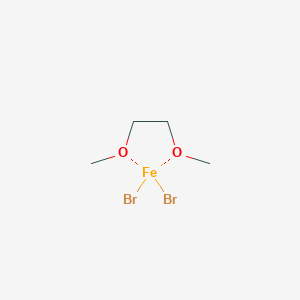
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclopropyl)methanone](/img/structure/B2893532.png)
![[5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride](/img/structure/B2893533.png)